

Commercial Suppliers and Technical Guide for Mebendazole-amine-13C6

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Compound of Interest

Compound Name: Mebendazole-amine-13C6

Cat. No.: B15553136 Get Quote

For researchers, scientists, and drug development professionals utilizing advanced analytical techniques, the availability of high-purity, isotopically labeled internal standards is critical for accurate quantification. This technical guide provides an in-depth overview of the commercial suppliers of **Mebendazole-amine-13C6**, a key metabolite of the anthelmintic drug Mebendazole, in its stable isotope-labeled form. This document also outlines a detailed experimental protocol for its use in bioanalytical methods and explores the relevant signaling pathways of its parent compound.

Commercial Supplier Overview

Mebendazole-amine-13C6 is available from a number of specialized chemical suppliers. The following table summarizes the offerings from various vendors to facilitate comparison. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).



Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Formats/ Quantity	Additiona I Informati on
Simson Pharma Limited	M240015	C8 ¹³ C6H11 N3O	243.21	Certificate of Analysis provided with every compound. [1]	Custom Synthesis[1]	Chemical Name: 2- Amino-5- (benzoyl- 13C6)-1H- benzimidaz ole.[1]
MedChem Express	HY- 114750S	C8 ¹³ C6H11 N₃O	243.21	Not explicitly stated.	Available for purchase on their website.	Labeled metabolite of Mebendaz ole, intended for use as a tracer in quantitatio n.[2]
ESSLAB	680033	Not specified	Not specified	Not specified	10mg[3]	Distributed for HPC labs.
HPC Standards Inc.	690929	(¹³ C)6C8H11 N3O	243.31	Not explicitly stated.	1x1ml solution at 100 μg/ml in Acetonitrile	Storage condition: 4 °C.
BOC Sciences	Not specified	C8[¹³ C]6H11 N3O	243.31	95% by HPLC; 98% atom	Not specified	Appearanc e: Yellow Crystalline Powder. Storage:



-20°C. Unlabeled CAS: 52329-60-

9.

Experimental Protocols: Bioanalytical Quantification using Mebendazole-amine-13C6

The primary application of **Mebendazole-amine-13C6** is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard for correcting for variability in sample preparation and matrix effects.

Objective:

To accurately quantify the concentration of Mebendazole-amine in a biological matrix (e.g., plasma, tissue homogenate) using **Mebendazole-amine-13C6** as an internal standard.

Methodology:

- Preparation of Stock and Working Solutions:
 - Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled Mebendazoleamine in a suitable organic solvent (e.g., methanol, DMSO).
 - Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Mebendazoleamine-13C6 in the same solvent.
 - Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.
- Sample Preparation (Protein Precipitation):
 - Thaw biological samples (e.g., plasma) on ice.



- To a 100 μL aliquot of each sample, calibration standard, and QC, add a fixed volume
 (e.g., 10 μL) of the Mebendazole-amine-13C6 internal standard working solution.
- Vortex briefly to mix.
- Add 3 volumes (300 μL) of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically suitable.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Develop a suitable gradient to achieve chromatographic separation of the analyte from matrix components.
 - Injection Volume: 5-10 μL.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Mebendazole-amine: Determine the precursor ion (Q1) and a suitable product ion (Q3). For the unlabeled analyte (MW ~237.26), this would be determined through infusion and optimization.



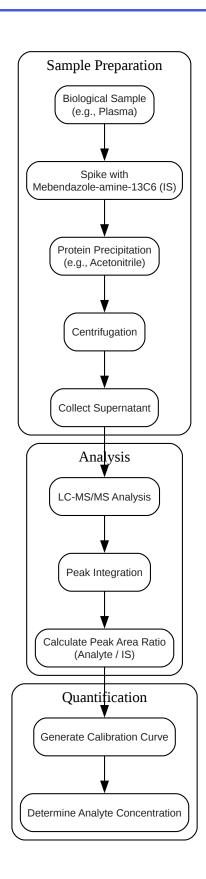
■ **Mebendazole-amine-13C6**: The precursor ion will be shifted by +6 m/z units compared to the unlabeled analyte due to the six ¹³C atoms. The product ion may or may not be shifted depending on the fragmentation pattern.

Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard for all samples,
 calibration standards, and QCs.
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of Mebendazole-amine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations Experimental Workflow





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Caption: A typical bioanalytical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Mebendazole Signaling Pathways

Mebendazole, the parent drug of Mebendazole-amine, has been shown to exert its effects through various signaling pathways, including the disruption of microtubule polymerization and the modulation of cancer-related pathways.

Caption: Simplified signaling pathways modulated by Mebendazole, impacting microtubule function, STAT3, and ERK pathways.

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References

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Mebendazole-amine-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553136#commercial-suppliers-of-mebendazole-amine-13c6]

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